Cas no 944775-76-2 (1-(2H-1,3-benzodioxol-5-yl)methyl-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine)
1-(2H-1,3-benzodioxol-5-yl)methyl-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine Chemical and Physical Properties
Names and Identifiers
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- 4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,3-dimethylphenyl ethyl ether
- 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine
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- InChI Key: LBRHZTGRQAJGLN-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=C3OCOC3=C2)CCN(S(C2=CC=C(OCC)C(C)=C2C)(=O)=O)CC1
1-(2H-1,3-benzodioxol-5-yl)methyl-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3318-0548-2μmol |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine |
944775-76-2 | 90%+ | 2μmol |
$57.0 | 2023-07-27 | |
| Life Chemicals | F3318-0548-5μmol |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine |
944775-76-2 | 90%+ | 5μmol |
$63.0 | 2023-07-27 | |
| Life Chemicals | F3318-0548-10μmol |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine |
944775-76-2 | 90%+ | 10μmol |
$69.0 | 2023-07-27 | |
| Life Chemicals | F3318-0548-20μmol |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine |
944775-76-2 | 90%+ | 20μmol |
$79.0 | 2023-07-27 | |
| Life Chemicals | F3318-0548-1mg |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine |
944775-76-2 | 90%+ | 1mg |
$54.0 | 2023-07-27 | |
| Life Chemicals | F3318-0548-2mg |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine |
944775-76-2 | 90%+ | 2mg |
$59.0 | 2023-07-27 | |
| Life Chemicals | F3318-0548-3mg |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine |
944775-76-2 | 90%+ | 3mg |
$63.0 | 2023-07-27 | |
| Life Chemicals | F3318-0548-4mg |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine |
944775-76-2 | 90%+ | 4mg |
$66.0 | 2023-07-27 | |
| Life Chemicals | F3318-0548-5mg |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine |
944775-76-2 | 90%+ | 5mg |
$69.0 | 2023-07-27 | |
| Life Chemicals | F3318-0548-10mg |
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine |
944775-76-2 | 90%+ | 10mg |
$79.0 | 2023-07-27 |
1-(2H-1,3-benzodioxol-5-yl)methyl-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine
Introduction to 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine (CAS No. 944775-76-2)
The compound 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine, identified by its CAS number 944775-76-2, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a benzodioxol moiety and a piperazine ring suggests a dual functionality that may contribute to its pharmacological properties, making it a promising candidate for further investigation.
Recent studies in the realm of organic synthesis have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The 1-(2H-1,3-benzodioxol-5-yl)methyl substituent is particularly noteworthy, as benzodioxol derivatives are known for their diverse biological activities. These derivatives have been explored for their roles in modulating various neurotransmitter systems, which underscores the potential of this compound as a precursor for neuropharmacological research.
The 4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine moiety adds another layer of complexity to the molecule. Piperazine derivatives are widely recognized for their utility in the development of drugs targeting central nervous system disorders. The sulfonyl group, in particular, is known to enhance binding affinity and selectivity, which could be instrumental in designing drugs with improved efficacy and reduced side effects.
In the context of contemporary pharmaceutical research, the synthesis and characterization of such complex molecules are facilitated by advanced computational methods and high-throughput screening techniques. These tools enable researchers to predict and validate the biological activity of compounds like 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine, thereby expediting the drug discovery process. The integration of machine learning algorithms has further enhanced the precision of these predictions, allowing for more targeted and efficient synthesis strategies.
One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmacophores. The structural motifs present in 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine can be modified or combined with other functional groups to create novel derivatives with tailored biological properties. This flexibility makes it an invaluable asset in medicinal chemistry libraries.
The benzodioxol ring is particularly interesting from a chemical perspective. It is a fused heterocyclic system containing oxygen atoms, which confers unique electronic and steric properties to the molecule. These properties can influence how the compound interacts with biological targets, such as enzymes or receptors. In recent years, there has been a surge in interest regarding benzodioxol derivatives due to their reported inhibitory effects on various enzymes involved in metabolic pathways relevant to neurological disorders.
The sulfonyl group attached to the piperazine ring introduces polarity and hydrogen bonding capability into the molecule. This feature can enhance solubility and binding affinity, which are critical factors for drug efficacy. Additionally, the presence of multiple substituents allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability. These characteristics are essential for ensuring that a drug candidate remains effective throughout its intended biological half-life.
From a synthetic chemistry standpoint, 1-(2H-1,3-benzodioxol-5-yl)methyl-4-(4-ethoxy-2,3-dimethylbenzenesulfonyl)piperazine exemplifies the sophistication achieved in modern organic synthesis. The multi-step synthesis involves strategic functional group transformations and precise regioselectivity to construct the desired framework. Techniques such as transition metal-catalyzed coupling reactions have been instrumental in achieving these transformations efficiently.
The compound's potential applications extend beyond traditional pharmaceuticals. Its structural features make it suitable for use as a building block in materials science and agrochemicals. For instance, benzodioxol derivatives have been explored as intermediates in the synthesis of polymers with specialized properties or as components in pesticide formulations targeting specific enzymatic pathways.
In conclusion, 1-(2H-1,3-benzodioxol -5 -yl)methyl -4 -( 4 - ethoxy - 23 - dimethylbenzenesulfonylpiperazine) (CAS No . 94477576 - 2 ) represents a significant contribution to chemical biology and drug discovery . Its complex structure , multifaceted functionality , and potential applications underscore its importance as a research tool . As scientific understanding advances , further exploration into this compound's pharmacological profile will undoubtedly yield valuable insights into developing next-generation therapeutics . p >
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